molecular formula C14H21O4P B14282056 Diethyl (3-oxo-4-phenylbutan-2-yl)phosphonate CAS No. 126688-00-4

Diethyl (3-oxo-4-phenylbutan-2-yl)phosphonate

Cat. No.: B14282056
CAS No.: 126688-00-4
M. Wt: 284.29 g/mol
InChI Key: VREZKOSVEJXJML-UHFFFAOYSA-N
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Description

Diethyl (3-oxo-4-phenylbutan-2-yl)phosphonate is an organophosphorus compound that belongs to the class of phosphonates It is characterized by the presence of a phosphonate group attached to a 3-oxo-4-phenylbutan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (3-oxo-4-phenylbutan-2-yl)phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, diethyl phosphite can react with 3-oxo-4-phenylbutan-2-yl bromide under reflux conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-oxo-4-phenylbutan-2-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of diethyl (3-oxo-4-phenylbutan-2-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, thereby inhibiting their activity. The compound can also undergo hydrolysis to release active phosphonic acids, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (3-oxo-4-phenylbutan-2-yl)phosphonate is unique due to its specific structural features, which confer distinct reactivity and interaction profiles. Its 3-oxo-4-phenylbutan-2-yl moiety provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

126688-00-4

Molecular Formula

C14H21O4P

Molecular Weight

284.29 g/mol

IUPAC Name

3-diethoxyphosphoryl-1-phenylbutan-2-one

InChI

InChI=1S/C14H21O4P/c1-4-17-19(16,18-5-2)12(3)14(15)11-13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3

InChI Key

VREZKOSVEJXJML-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C)C(=O)CC1=CC=CC=C1)OCC

Origin of Product

United States

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